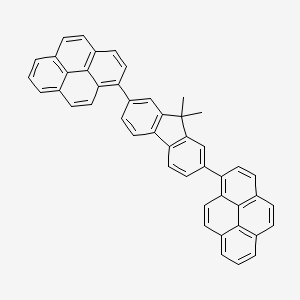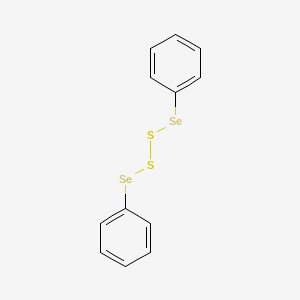
Bis(phenylseleno) persulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylseleno) persulfide is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl groups and a persulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(phenylseleno) persulfide can be synthesized through several methods. One common approach involves the reaction of diphenyl diselenide with sulfur sources under specific conditions. For example, the reaction of diphenyl diselenide with elemental sulfur in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the use of tributylphosphine and aqueous alkali to generate phenyl selenide ions, which then react with sulfur sources .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow synthesis or batch reactors.
Análisis De Reacciones Químicas
Types of Reactions
Bis(phenylseleno) persulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium and sulfur atoms, which impart unique reactivity to the compound.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or nitric oxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or dithiothreitol.
Substitution: Substitution reactions involving this compound often occur at the selenium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can produce selenoxides, while reduction reactions yield selenols. Substitution reactions can result in various organoselenium compounds, such as selenoalkenes or selenonaphthoquinones .
Aplicaciones Científicas De Investigación
Bis(phenylseleno) persulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bis(phenylseleno) persulfide involves its ability to undergo redox reactions, which can modulate the activity of various biological molecules. The compound can form persulfidated thiol motifs on cysteine residues, protecting proteins from irreversible oxidative damage and regulating enzymatic functions .
Comparación Con Compuestos Similares
Bis(phenylseleno) persulfide can be compared with other organoselenium compounds, such as:
Diphenyl diselenide: Similar in structure but lacks the persulfide linkage, making it less reactive in certain redox processes.
Phenyl selenide ions: Generated from diphenyl diselenide and used in various selenenylation reactions.
Selenonaphthoquinones: Compounds with selenium atoms incorporated into naphthoquinone structures, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its persulfide linkage, which imparts distinct redox properties and reactivity compared to other organoselenium compounds.
Propiedades
Número CAS |
593248-00-1 |
|---|---|
Fórmula molecular |
C12H10S2Se2 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
(phenylselanyldisulfanyl)selanylbenzene |
InChI |
InChI=1S/C12H10S2Se2/c1-3-7-11(8-4-1)15-13-14-16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
VZXTZHXQXVEQJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]SS[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
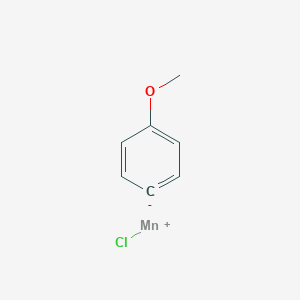
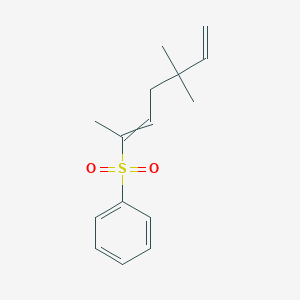
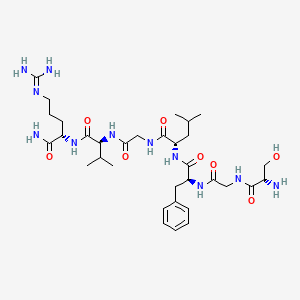
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
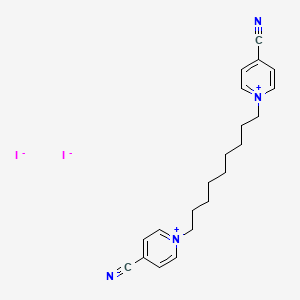
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
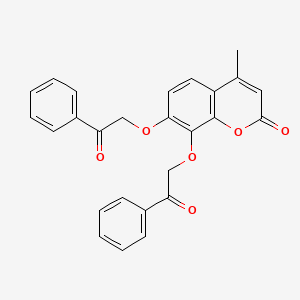
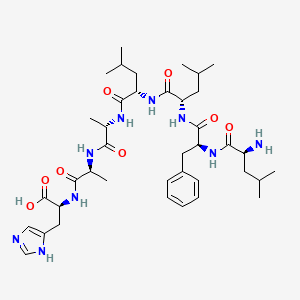
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
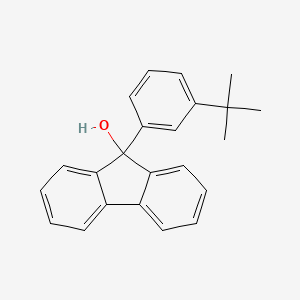
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
